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Compound of Interest

Compound Name: 1-Ethynyl-2-propoxybenzene

CAS No.: 1565713-18-9

Cat. No.: B2671882

Get Quote

1.1 Chemical Identity

IUPAC Name: 1-Ethynyl-2-propoxybenzene[1][2][3][4][5]

Common Name: ortho-Propoxyphenylacetylene (o-PPA)[1]

CAS Number: 1565713-18-9[1][3]

Molecular Formula: C

H

O[1]

Molecular Weight: 160.21 g/mol [1][3]

Appearance: Yellow oil (at ambient temperature)[1]

1.2 Spectroscopic Signature (Self-Validation Metrics) The following data serves as a quality

control benchmark. The presence of the acetylenic proton signal at 3.28 ppm and the
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disappearance of the phenolic -OH are critical purity indicators.[1]
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Spectroscopic Method Signal / Value
Assignment / Structural
Insight

H NMR (400 MHz, CDCl

)
7.48 (dt, J = 7.7, 2.0 Hz, 1H)

H-6 (Aromatic): Deshielded by

alkyne anisotropy.[1]

7.33–7.28 (m, 1H)
H-4 (Aromatic): Meta to alkoxy.

[1]

6.94–6.90 (m, 2H)

H-3, H-5 (Aromatic): Shielded

by ortho/para alkoxy

resonance.[1]

4.00 (t, J = 6.5 Hz, 2H)

-OCH

-: Characteristic triplet of the

propoxy ether.[1]

3.28 (s, 1H)
C-H: Diagnostic terminal

alkyne proton.[1]

1.89 (m, 2H)

-CH

-: Propyl chain methylene.[1]

1.08 (t, 3H)

-CH

: Terminal methyl group.[1]

IR Spectroscopy 3290 cm
C-H stretch: Sharp, strong

band confirming terminal

alkyne.

2105 cm

C

C stretch: Weak band (typical

for internal asymmetry).[1]

1245 cm C-O-C stretch: Aryl alkyl ether

linkage.[1]
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Part 2: Synthetic Pathways & Protocols[1]
2.1 Retro-Synthetic Logic Direct alkynylation of phenol is chemically inefficient due to the

acidity of the hydroxyl group.[1] The optimal route utilizes 2-iodophenol as the starting scaffold.

[1] The synthesis follows a "Protect-then-Couple" logic:

O-Alkylation: Locks the oxygen as a propyl ether, preventing catalyst poisoning in the

subsequent step.[1]

Sonogashira Coupling: Installs the carbon scaffold using a trimethylsilyl (TMS) protected

acetylene.[1]

Desilylation: Unmasks the terminal alkyne.[1]

2.2 Validated Synthesis Workflow
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Step 1: O-Alkylation

Step 2: Sonogashira Coupling

Step 3: Deprotection

2-Iodophenol

1-Iodo-2-propoxybenzene

SN2 Substitution

n-Propyl Bromide
K2CO3, DMF, 60°C

TMS-Intermediate

Pd/Cu Catalysis

TMS-Acetylene
PdCl2(PPh3)2, CuI

Et3N, THF

ortho-Propoxyphenylacetylene
(Yellow Oil)

Cleavage

K2CO3, MeOH
RT, 2h

Click to download full resolution via product page

Figure 1: Three-step synthetic pathway from 2-iodophenol to 1-ethynyl-2-propoxybenzene.

2.3 Detailed Experimental Protocol

Step 1: Synthesis of 1-Iodo-2-propoxybenzene

Charge: To a flask containing 2-iodophenol (1.0 equiv) and K

CO

(2.0 equiv) in DMF (0.5 M).

Add: Add 1-bromopropane (1.2 equiv) dropwise.
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React: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] Disappearance of

the phenolic spot indicates completion.[1]

Workup: Dilute with water, extract with diethyl ether. Wash organic layer with 1M NaOH (to

remove unreacted phenol) and brine.[1] Dry over MgSO

.

Yield: Quantitative conversion expected (>90%).

Step 2 & 3: Sonogashira Coupling & Desilylation

Coupling: Dissolve 1-iodo-2-propoxybenzene (1.0 equiv) in dry THF. Add PdCl

(PPh

)

(2 mol%) and CuI (1 mol%).[1] Sparge with argon.

Addition: Add Et

N (3.0 equiv) followed by trimethylsilylacetylene (1.2 equiv). Stir at RT for 12h.[1]

Deprotection (One-Pot optional): Filter off salts. To the filtrate, add MeOH and K

CO

(2.0 equiv).[1] Stir for 2 hours.

Purification: Silica gel chromatography (Petroleum Ether/EtOAc 30:1).

Final Yield: ~50-60% over 3 steps (Literature validated: 51% yield [1]).

Part 3: Reactivity Profile & Mechanistic Insights[1]
3.1 The "Ortho-Effect" in Cyclization The strategic value of ortho-propoxyphenylacetylene lies

in its ability to undergo intramolecular cyclization.[1] Unlike the para-isomer, the proximity of the

nucleophilic ether oxygen to the electrophilic alkyne (activated by a

-acid catalyst like Au or Pt) facilitates the formation of benzofurans.[1]
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3.2 Mechanism: Gold(I)-Catalyzed Hydroalkoxylation This reaction converts the acyclic alkyne

into a heterocyclic core, a key step in synthesizing bioactive natural products.[1]

o-Propoxyphenylacetylene [Au]-Alkyne Complex
(Activated)

+ AuCl(PPh3)/AgSbF6 Oxonium Intermediate
(5-endo-dig)

Nucleophilic Attack
(Lone pair on O)

2-Substituted Benzofuran- [Au]+ / - R+ (Dealkylation)

Note: Propyl group migration or elimination
depends on reaction conditions

Click to download full resolution via product page

Figure 2: Mechanistic pathway for the cyclization of o-propoxyphenylacetylene to benzofuran

derivatives.

3.3 Critical Reactivity Notes

Hydration: Under simple acidic conditions (Hg

/H

SO

), the alkyne hydrates to the ketone (1-(2-propoxyphenyl)ethanone).[1]

Polymerization: Rhodium catalysts can polymerize this monomer into poly(phenylacetylene)

derivatives, used in membrane technologies for gas separation due to the steric bulk of the

ortho-propoxy group increasing free volume.[1]

Part 4: Applications in Drug Discovery[1]
4.1 Pharmacophore Construction The ortho-alkoxy motif is prevalent in PDE5 inhibitors and

kinase inhibitors.[1] While Sildenafil utilizes an ortho-ethoxy group, the ortho-propoxy analog

(derived from this alkyne) offers altered lipophilicity (cLogP shift from ~2.8 to ~3.3), affecting

blood-brain barrier penetration and metabolic stability.[1]

4.2 Click Chemistry Probes The terminal alkyne allows this molecule to serve as a "clickable"

chemical probe.[1] It can be conjugated to azido-functionalized biomolecules via CuAAC
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(Copper-Catalyzed Azide-Alkyne Cycloaddition) to study the localization of alkoxy-benzene

derivatives in cellular membranes.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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